1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-Butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring:
- A pyrrolidin-2-one core substituted at the 4-position with a benzodiazole (1H-1,3-benzodiazol-2-yl) group.
- The benzodiazole is further functionalized with a 3-(2,4-dimethylphenoxy)propyl chain.
- A butyl group at the 1-position of the pyrrolidinone ring.
Properties
IUPAC Name |
1-butyl-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-12-11-19(2)16-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXZCBCCTWLIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propyl Chain: The benzimidazole core is then alkylated with a 3-(2,4-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with butylamine under reflux conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its benzimidazole core, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its complex structure and potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by integrating into cell membranes or interacting with DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Phenoxyalkyl Substituents
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Substituent Position and Chain Length
- The target compound’s 3-(2,4-dimethylphenoxy)propyl chain differs from ’s 2-(2,3-dimethylphenoxy)ethyl group. The longer propyl chain may enhance membrane permeability compared to ethyl, while the 2,4-dimethyl substitution on the phenyl ring could increase lipophilicity relative to 2,3-dimethyl analogs .
- In , arylpiperazine-pyrrolidinone hybrids (e.g., Compound 7) demonstrate that chlorophenyl substituents enhance α1-adrenergic receptor (AR) affinity. The target’s dimethylphenoxy group may reduce affinity but improve metabolic stability .
Pharmacological Implications
- Piperazine derivatives (e.g., HBK17 in ) with methoxyphenyl and dimethylphenoxy groups are hypothesized to target serotonin or dopamine receptors. The target compound’s benzodiazole core may shift selectivity toward ion channels or kinases .
- Antiarrhythmic activity in compounds (e.g., ED50 = 1.0 mg/kg for Compound 13) suggests the pyrrolidinone scaffold is critical for cardiovascular effects. The target’s benzodiazole moiety could modulate cardiac sodium or potassium channels .
Biological Activity
1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Chemical Structure
The compound is characterized by a unique structure that includes:
- Pyrrolidinone ring
- Benzodiazole moiety
- Dimethylphenoxypropyl group
This combination of functional groups contributes to its chemical and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzodiazole : Cyclization of o-phenylenediamine with a carboxylic acid derivative.
- Attachment of Dimethylphenoxypropyl Group : Alkylation using an alkyl halide and a base.
- Formation of Pyrrolidinone Ring : Cyclization involving an amine and a carbonyl compound under basic conditions.
Antimicrobial Properties
Research indicates that benzodiazole derivatives possess significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of benzodiazole derivatives. For example, compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Study on Anthelmintic Activity : A screening using Caenorhabditis elegans identified compounds with significant anthelmintic activity. While specific data on this compound was not detailed, similar compounds exhibited effective activity at concentrations between 25 to 50 ppm .
- Antiviral Research : Preliminary studies suggest that benzodiazole derivatives may exhibit antiviral properties by inhibiting viral replication mechanisms. The exact pathways remain under investigation but show promise for therapeutic applications against viral infections.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition : It can inhibit enzymes involved in disease processes, leading to therapeutic effects.
These interactions can result in altered cellular signaling pathways that contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
